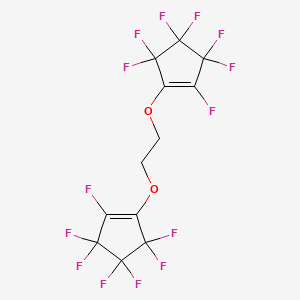

1,2-Bis-(2,3,3,4,4,5,5-heptafluorocyclopent-1-enyloxy)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis-(2,3,3,4,4,5,5-heptafluorocyclopent-1-enyloxy)ethane, or 1,2-bis-heptafluorocyclopentenyloxyethane, is a fluorinated organic molecule with potential applications in the field of medicinal chemistry, materials science, and chemical synthesis. It is a symmetric molecule composed of two heptafluorocyclopentenyloxyethane moieties, connected by an ethylene bridge. Its chemical formula is C11H6F14O2, and it has a molecular weight of 374.19 g/mol. This compound has been studied for its potential applications in drug design, as well as for its ability to act as a solvent for organic reactions.

Mécanisme D'action

The exact mechanism of action of 1,2-bis-heptafluorocyclopentenyloxyethane is not yet fully understood. However, it is believed to interact with biological systems through its ability to act as a hydrogen bond acceptor and/or donor. Additionally, it is believed to interact with biological systems through its ability to interact with lipophilic regions of proteins, as well as its ability to form non-covalent complexes with other molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1,2-bis-heptafluorocyclopentenyloxyethane have not yet been fully elucidated. However, it is believed to interact with biological systems by acting as a hydrogen bond acceptor and/or donor. Additionally, it is believed to interact with lipophilic regions of proteins, as well as its ability to form non-covalent complexes with other molecules.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,2-bis-heptafluorocyclopentenyloxyethane in laboratory experiments include its high solubility in both organic and aqueous solvents, its low toxicity, and its low volatility. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using 1,2-bis-heptafluorocyclopentenyloxyethane in laboratory experiments is its low boiling point, which limits its use in high-temperature reactions.

Orientations Futures

The potential future applications of 1,2-bis-heptafluorocyclopentenyloxyethane are numerous. These include its potential use as a platform for the design of novel drugs, its potential use as a solvent for organic reactions, and its potential use as a platform for the synthesis of novel molecules. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research is needed to explore the potential applications of this compound in materials science, such as its potential use as a lubricant and/or corrosion inhibitor.

Méthodes De Synthèse

The synthesis of 1,2-bis-heptafluorocyclopentenyloxyethane has been reported in several studies. The most common method involves the reaction of heptafluorocyclopentenyl bromide with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction yields 1,2-bis-heptafluorocyclopentenyloxyethane in high yields. Other methods of synthesis include the reaction of heptafluorocyclopentenyl bromide with ethylene glycol in the presence of a base, and the reaction of heptafluorocyclopentenyl chloride with ethylene oxide in the presence of a base.

Applications De Recherche Scientifique

1,2-bis-heptafluorocyclopentenyloxyethane has been studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, this compound has been investigated for its ability to act as a pharmacophore for the design of novel drugs. In materials science, it has been studied for its potential use as a solvent for organic reactions. Additionally, 1,2-bis-heptafluorocyclopentenyloxyethane has also been studied for its ability to act as a platform for the synthesis of novel molecules.

Propriétés

IUPAC Name |

1,3,3,4,4,5,5-heptafluoro-2-[2-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxyethoxy]cyclopentene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F14O2/c13-3-5(9(19,20)11(23,24)7(3,15)16)27-1-2-28-6-4(14)8(17,18)12(25,26)10(6,21)22/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBPQKUWDJCJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(C(C1(F)F)(F)F)(F)F)F)OC2=C(C(C(C2(F)F)(F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)

![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)